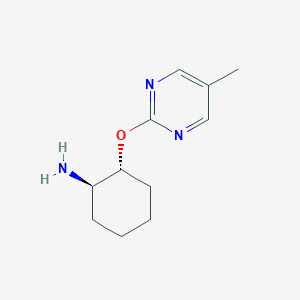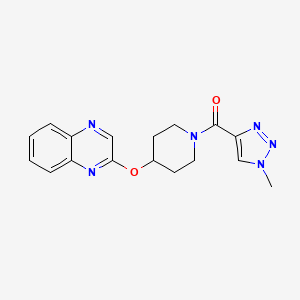
(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is a chemical compound that belongs to the class of amines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine involves the inhibition of dihydrofolate reductase, which leads to the depletion of intracellular folate levels. This, in turn, affects the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine exhibits potent cytotoxic effects against various cancer cell lines. Additionally, it has been found to be well-tolerated in animal studies, with no significant adverse effects observed. However, further research is needed to determine its long-term effects on human health.
実験室実験の利点と制限
One of the main advantages of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is its potential as a lead compound for the development of anticancer drugs. It has also been found to be a useful tool for studying the mechanism of action of dihydrofolate reductase inhibitors. However, one of the limitations of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine. One area of research could be the development of more potent and selective dihydrofolate reductase inhibitors based on the structure of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine. Another area of research could be the investigation of its potential as an antiviral agent, as it has been shown to exhibit activity against certain viruses. Additionally, further studies are needed to determine its long-term effects on human health and its potential as a therapeutic agent.
合成法
The synthesis of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine involves the reaction of 5-methyl-2-(tosylamino)pyrimidine with ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-1,2-cyclohexanediamine in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product.
科学的研究の応用
((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which plays a critical role in DNA synthesis and cell division. This makes ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
(1R,2R)-2-(5-methylpyrimidin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-13-11(14-7-8)15-10-5-3-2-4-9(10)12/h6-7,9-10H,2-5,12H2,1H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBPLSSCPNEUIV-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1)O[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)




![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2831589.png)
![3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2831591.png)

![2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2831593.png)
![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2831594.png)
![N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2831597.png)
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2831599.png)